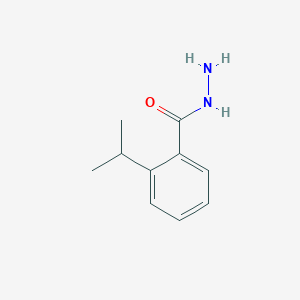

2-(Propan-2-yl)benzohydrazide

描述

Historical Development and Foundational Principles of Hydrazide Synthesis and Reactivity

The history of hydrazide chemistry is linked to the discovery of hydrazine (B178648) itself. While phenylhydrazine (B124118) was first synthesized by Emil Fischer in 1875, free hydrazine hydrate (B1144303) was prepared by Theodor Curtius in 1887. chemsynthesis.com Since then, the chemistry of hydrazine derivatives has expanded significantly. Hydrazides are typically synthesized through the condensation of an ester, acyl chloride, or carboxylic acid with hydrazine hydrate or a substituted hydrazine. chemnet.com The acylation of hydrazines remains one of the most common and effective methods for forming the hydrazide bond. ekb.eg

The reactivity of the hydrazide functional group (-CONHNH₂) is characterized by the nucleophilicity of the terminal nitrogen atom and the presence of a carbonyl group. This dual reactivity allows hydrazides to serve as important intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. chemnet.com They readily react with aldehydes and ketones to form stable hydrazone derivatives (-CONHN=CHR), a reaction that is fundamental to their utility in both chemical synthesis and the development of bioactive molecules. ekb.egbldpharm.com The N-N bond within the hydrazide structure can also be susceptible to cleavage under certain reductive or oxidative conditions. nih.gov

Structural Features and Electronic Properties Defining the Benzohydrazide (B10538) Scaffold

The benzohydrazide scaffold consists of a benzene (B151609) ring bonded to a hydrazide functional group via a carbonyl linker. This arrangement confers specific structural and electronic properties. The planarity of the benzene ring and the amide portion of the hydrazide group allows for potential π-π stacking interactions in the solid state and in biological systems. monash.edu The presence of the amide linkage introduces a resonance system, delocalizing electron density between the oxygen, carbon, and nitrogen atoms.

The electronic nature of the benzohydrazide scaffold can be significantly modulated by the presence of substituents on the aromatic ring. mdpi.com Electron-donating groups (EDGs) increase the electron density on the ring and can enhance the nucleophilicity of the hydrazide nitrogen, while electron-withdrawing groups (EWGs) have the opposite effect. ontosight.ai These substitutions influence key molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the molecule's reactivity and potential for intermolecular interactions. nih.gov The ability to form strong intramolecular and intermolecular hydrogen bonds, owing to the N-H and C=O groups, is another defining feature that governs the crystal packing and interaction with biological targets. monash.edu

Overview of Academic Research Trends in Substituted Benzohydrazide Systems

Academic research into substituted benzohydrazides is extensive and multidisciplinary. A primary focus has been the exploration of their biological activities. By modifying the substituents on the benzene ring, researchers have developed benzohydrazide derivatives with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. monash.edu The formation of benzohydrazide-hydrazones, by reacting the parent hydrazide with various aldehydes, is a particularly prevalent strategy for generating large libraries of compounds for biological screening. fip.org

Recent trends also highlight the use of benzohydrazides as key intermediates in the synthesis of complex heterocyclic systems and as ligands for the formation of coordination polymers and metal complexes. monash.eduresearchgate.net Furthermore, computational studies, such as Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly employed to predict the properties of novel benzohydrazide derivatives and to understand their mechanism of action at a molecular level. mdpi.com These computational approaches help rationalize the effects of different substituents on biological activity and guide the design of more potent and selective compounds. monash.edu

Specific Research Significance and Unique Contributions of 2-(Propan-2-yl)benzohydrazide (B6168021) within Chemical Sciences

Specific research focusing exclusively on this compound is limited in publicly available literature. However, its chemical significance can be inferred from the principles of physical organic chemistry and the established research on structurally related compounds, particularly other ortho-substituted and isopropyl-substituted benzohydrazides.

The defining feature of this molecule is the propan-2-yl (isopropyl) group at the ortho-position of the benzene ring. This substituent is expected to exert two primary effects:

Steric Hindrance: The bulky isopropyl group is positioned adjacent to the point of attachment of the carbohydrazide (B1668358) group. This steric bulk can influence the conformation of the molecule by restricting rotation around the C(aryl)-C(carbonyl) bond. This may lead to a preferred orientation that could be significant in its interaction with specific enzyme active sites or in directing the formation of crystal structures. In studies of related compounds, steric hindrance at the ortho position has been shown to be a feasible pathway to modulate reactivity and biological activity.

Electronic Effect: The isopropyl group is a weak electron-donating group through induction. This effect slightly increases the electron density of the aromatic ring. The trifluoromethyl (CF3) group, an electron-withdrawing functionality, is often considered a bioisostere for the isopropyl group due to its similar size, and its inclusion has been shown to improve cellular membrane permeability. ontosight.ai

The potential research applications for this compound would likely lie in areas where these steric and electronic effects can be exploited. For instance, in medicinal chemistry, the ortho-isopropyl group could serve to orient the molecule within a biological target's binding pocket, potentially enhancing selectivity. Research on related 4-isopropylbenzoylhydrazones has demonstrated significant anticancer activity, with the isopropyl group contributing to hydrophobic interactions within the target protein. mdpi.com It is plausible that this compound could serve as a valuable synthetic precursor for similar bioactive hydrazones, where the ortho-substitution pattern could offer a different pharmacological profile compared to its meta- and para-isomers.

Structure

3D Structure

属性

分子式 |

C10H14N2O |

|---|---|

分子量 |

178.23 g/mol |

IUPAC 名称 |

2-propan-2-ylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) |

InChI 键 |

UVZSYTIJJFWFDG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC=CC=C1C(=O)NN |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Propan 2 Yl Benzohydrazide

Established Synthetic Routes for the Preparation of 2-(Propan-2-yl)benzohydrazide (B6168021)

The synthesis of this compound can be achieved through both conventional and modern, greener methodologies.

Conventional Chemical Synthesis Strategies

The most common and established method for synthesizing benzohydrazides is through the hydrazinolysis of the corresponding ester. For this compound, the synthesis would commence with methyl 2-(propan-2-yl)benzoate. This starting ester is reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically under reflux conditions. innovareacademics.inresearchgate.netnih.gov

The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide. Ethanol (B145695) is frequently employed as a solvent for this reaction. Following the reaction, the product, this compound, is typically isolated as a solid precipitate after cooling the reaction mixture and can be further purified by recrystallization. innovareacademics.in

Table 1: Conventional Synthesis of a Representative Benzohydrazide (B10538)

| Reactants | Solvent | Conditions | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Methyl Benzoate, Hydrazine Hydrate | Ethanol | Reflux | 2-4 hours | Good to Excellent |

This table represents a general procedure for benzohydrazide synthesis, adaptable for this compound by using the appropriately substituted ester.

Application of Green Chemistry Principles in Synthesis (e.g., Sonochemical Methods)

In line with the principles of green chemistry, sonochemical methods have emerged as an efficient and environmentally benign alternative to conventional heating. ekb.egresearchgate.net The use of ultrasonic irradiation can significantly accelerate the rate of hydrazide formation, often leading to higher yields in substantially shorter reaction times. acs.orgnih.gov

This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby increasing molecular collisions and reaction rates. ekb.eg These reactions can often be carried out in greener solvents, such as water or ethanol, further enhancing the environmental credentials of the synthesis. nih.gov

Table 2: Comparison of Conventional and Sonochemical Synthesis of a Hydrazone Derivative

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | Glacial Acetic Acid | 3 hours | 78% | acs.orgnih.gov |

| Ultrasound-Assisted | Ethanol | 4 minutes | 95% | acs.orgnih.gov |

This table illustrates the advantages of ultrasound-assisted synthesis for a related hydrazone formation, highlighting the significant reduction in reaction time and increase in yield.

Derivatization Pathways and Heterocyclic Annulation Reactions involving this compound

The presence of the reactive hydrazide functional group makes this compound a valuable intermediate for the synthesis of a wide array of more complex molecules, including various heterocyclic systems. innovareacademics.inbu.edu.eg Hydrazides are known precursors for five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. bu.edu.egnih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

Annulation reactions, which involve the formation of a new ring fused to the existing benzene (B151609) ring, represent another important transformation pathway. nih.govrsc.org These reactions can be achieved by reacting the hydrazide with suitable reagents to construct fused heterocyclic systems, expanding the structural diversity of the resulting compounds.

Formation of Hydrazone Derivatives via Condensation Reactions

A primary and extensively studied derivatization of hydrazides is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.commdpi.comijcce.ac.ir This reaction involves the formation of a carbon-nitrogen double bond (an imine), linking the benzoyl moiety to the residue of the carbonyl compound.

The reaction of this compound with various aromatic or aliphatic aldehydes and ketones, typically in the presence of an acid catalyst like glacial acetic acid and a solvent such as ethanol, would yield a library of N'-substituted 2-(propan-2-yl)benzohydrazones. nih.govnih.govresearchgate.net

Table 3: Examples of Hydrazone Derivatives from Benzohydrazide

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | N'-(phenylmethylidene)benzohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)benzohydrazide |

| 4-Cyanobenzaldehyde | N'-(4-cyanobenzylidene)benzohydrazide |

| [1,1'-Biphenyl]-4-carbaldehyde | N'-([1,1'-biphenyl]-4-ylmethylene)benzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)benzohydrazide |

This table shows representative examples of hydrazones synthesized from a generic benzohydrazide and various aldehydes, illustrating the potential for creating a diverse range of derivatives. nih.gov

The formation of the C=N double bond in hydrazones introduces the possibility of geometric isomerism. wikipedia.orgpharmaguideline.com These stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The assignment of these descriptors is based on the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.orgvanderbilt.edulibretexts.org

For each carbon and nitrogen atom of the C=N bond, the attached groups are assigned priorities based on atomic number. vanderbilt.edu If the highest priority groups on the carbon and nitrogen are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. chemguide.co.uk The E/Z isomerization of acylhydrazones can be influenced by factors such as light, and the stability of each isomer can be affected by intramolecular interactions, such as hydrogen bonding. researchgate.net

The formation of a hydrazone from a hydrazide and a carbonyl compound is a well-understood reaction that proceeds via a two-step mechanism, which is typically acid-catalyzed. numberanalytics.comnih.govkhanacademy.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule). Protonation of the hydroxyl group in the intermediate converts it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone. nih.gov The dehydration step is often the rate-determining step of the reaction. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, enabling the construction of ring systems through the formation of two new bonds between two or more reactant molecules, accompanied by the elimination of a small molecule such as water, ammonia, or hydrogen sulfide. For this compound, the hydrazide functional group is the key player, providing the necessary nucleophilic centers for ring closure with various electrophilic partners. These reactions are often facilitated by acidic or basic catalysts and can be influenced by reaction conditions such as temperature and solvent choice.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a significant pharmacophore found in numerous biologically active compounds. The synthesis of 5-(2-isopropylphenyl)-1,3,4-oxadiazole derivatives from this compound can be achieved through several established methods. One of the most common approaches involves the reaction of the hydrazide with a one-carbon synthon, such as carbon disulfide or an orthoester, followed by cyclization.

A prominent method for the synthesis of 2-thiol-substituted 1,3,4-oxadiazoles is the reaction of an acid hydrazide with carbon disulfide in an alkaline medium. vulcanchem.com This reaction proceeds via the formation of a dithiocarbazate salt, which upon heating undergoes cyclodehydration to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. For instance, the reaction of 4-isopropylbenzohydrazide (B1346130) with carbon disulfide in the presence of potassium hydroxide (B78521) in refluxing ethanol leads to the formation of 5-(4-isopropylphenyl)-1,3,4-oxadiazole-2-thiol. vulcanchem.com A similar transformation can be envisioned for this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | Carbon Disulfide | KOH, Ethanol, Reflux | 5-(2-Isopropylphenyl)-1,3,4-oxadiazole-2-thiol | vulcanchem.com |

Another versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved by first acylating the this compound with a suitable carboxylic acid or its derivative, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃). encyclopedia.pub This two-step process allows for the introduction of a wide variety of substituents at the C5 position of the oxadiazole ring.

| Intermediate | Reagents/Conditions | Product | Reference |

| N-Acyl-N'-(2-isopropylbenzoyl)hydrazine | POCl₃, Reflux | 2-Substituted-5-(2-isopropylphenyl)-1,3,4-oxadiazole | encyclopedia.pub |

Pathways to Pyrazole-Containing Architectures

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse pharmacological activities. The synthesis of pyrazole (B372694) derivatives from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.

The Knorr pyrazole synthesis and its variations are widely used methods. The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), in a suitable solvent like ethanol or acetic acid, leads to the formation of a pyrazole ring. orgsyn.org The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. The reaction of this compound with acetylacetone would be expected to yield 1-(2-isopropylbenzoyl)-3,5-dimethyl-1H-pyrazole.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | Acetylacetone | Ethanol or Acetic Acid, Reflux | 1-(2-Isopropylbenzoyl)-3,5-dimethyl-1H-pyrazole | orgsyn.orgjocpr.com |

Alternatively, α,β-unsaturated ketones can be employed as the three-carbon component for pyrazole synthesis. The reaction with a hydrazide typically proceeds via a Michael addition of the hydrazide to the unsaturated system, followed by intramolecular cyclization and dehydration to afford the corresponding pyrazoline, which can then be oxidized to the pyrazole. organic-chemistry.org

Formation of Benzimidazole and Thiazole (B1198619) Derivatives

Benzimidazoles are bicyclic compounds consisting of a fusion of benzene and imidazole (B134444) rings. They are important pharmacophores in medicinal chemistry. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an aldehyde with an o-phenylenediamine (B120857) derivative. In the context of this compound, it can be first converted to the corresponding aldehyde, 2-isopropylbenzaldehyde, which can then be reacted with an o-phenylenediamine. A more direct route involves the condensation of the benzohydrazide itself with an o-phenylenediamine derivative under oxidative conditions or with a suitable catalyst. For example, the reaction of a benzohydrazide with o-phenylenediamine can be catalyzed by solid acid catalysts to yield 2-aryl-1H-benzimidazoles. magtech.com.cn

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | o-Phenylenediamine | Solid Acid Catalyst, Oxidative Conditions | 2-(2-Isopropylphenyl)-1H-benzo[d]imidazole | magtech.com.cn |

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The Hantzsch thiazole synthesis is a classic and versatile method for their preparation. mdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To utilize this compound for this synthesis, it would first need to be converted to the corresponding thiohydrazide, N'-(2-isopropylcarbonyl)hydrazinecarbothioamide. This can be achieved by reacting the hydrazide with a thiocyanating agent like potassium thiocyanate (B1210189) in the presence of an acid. The resulting thiohydrazide can then be reacted with an α-haloketone, such as chloroacetone, to yield a 2-hydrazinylthiazole (B183971) derivative. rsc.org

| Intermediate | Reactant 2 | Reagents/Conditions | Product | Reference |

| N'-(2-Isopropylcarbonyl)hydrazinecarbothioamide | α-Haloketone (e.g., Chloroacetone) | Ethanol, Reflux | 2-Hydrazinyl-thiazole derivative | rsc.org |

Exploration of Other Fused Polycyclic Frameworks

The reactivity of the this compound moiety opens up possibilities for the synthesis of various other fused polycyclic frameworks beyond those already discussed. The hydrazide functional group can participate in cyclization reactions with a wide range of bifunctional electrophiles, leading to the formation of diverse heterocyclic systems.

For instance, reaction with reagents containing adjacent electrophilic centers can lead to the formation of six-membered heterocyclic rings. The condensation with β-keto esters or malonic esters could potentially lead to the formation of pyridazinone or pyrazolidinedione derivatives, respectively. Furthermore, intramolecular cyclization reactions of appropriately substituted this compound derivatives can be a powerful tool for constructing novel fused ring systems.

An example of forming a more complex fused system involves the synthesis of triazolothiadiazoles. This can be achieved by first converting the benzohydrazide to a 4-amino-3-mercapto-1,2,4-triazole, which is a versatile intermediate. This triazole can then undergo cyclocondensation with various electrophiles. For example, reaction with an α-haloketone can lead to the formation of a triazolo[3,4-b]thiadiazine ring system. Current time information in Bangalore, IN. This highlights the potential of this compound as a scaffold for building intricate polycyclic molecules with potential biological significance.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Propan 2 Yl Benzohydrazide

Ligand Design Principles and Elucidation of Coordination Modes

The coordination behavior of 2-(Propan-2-yl)benzohydrazide (B6168021) is dictated by the electronic and steric properties of its constituent functional groups. The hydrazone backbone, consisting of a carbonyl oxygen, an imine nitrogen, and an amine nitrogen, provides multiple potential donor sites for coordination with metal ions. bioinfopublication.orgbioinfopublication.org

The benzohydrazide (B10538) moiety within this compound typically acts as a bidentate chelating agent. bioinfopublication.org Coordination generally occurs through the carbonyl oxygen and the azomethine nitrogen atom. bioinfopublication.orgbioinfopublication.org Infrared (IR) spectroscopy is a key tool for elucidating this coordination mode. Upon complexation, a shift in the absorption bands of the carbonyl group (C=O) and the azomethine group (C=N) to lower frequencies is observed, indicating the involvement of these groups in bonding to the metal center. bioinfopublication.orgnih.gov

The ligand can exist in keto-enol tautomeric forms. In the solid state, it exists in the keto form, but in solution and upon complexation, it can tautomerize to the enol form. Coordination then occurs through the enolic oxygen and the azomethine nitrogen. nih.gov The involvement of the enolic oxygen is supported by the appearance of new bands in the IR spectra of the complexes corresponding to M-O bonds. nih.gov The shifting of the N-N stretching frequency further confirms the participation of the azomethine nitrogen in chelation. nih.gov While chelation is the predominant mode, related hydrazone ligands have demonstrated the ability to act as bridging units between metal centers, for instance, through a μ-chloro bridge in a dinuclear copper(II) complex of 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide. iucr.org

The substituents on the hydrazone framework play a crucial role in modulating the coordination properties of the ligand. In this compound, the isopropylidene group (propan-2-yl) and the phenyl group are the key substituents.

Synthesis and Advanced Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695). bioinfopublication.orgbioinfopublication.org

Zinc(II) Complex: A well-characterized example is the complex formed with zinc(II). The synthesis involves dissolving this compound in ethanol and adding an aqueous solution of zinc sulfate. bioinfopublication.org The resulting complex has a proposed ML2 stoichiometry, [Zn(L)2]SO4, where the ligand acts as a bidentate donor, coordinating through the carbonyl oxygen and azomethine nitrogen. bioinfopublication.orgbioinfopublication.org

Key Spectroscopic Data for the Zn(II) Complex of this compound

| Spectroscopic Feature | Ligand (cm⁻¹) | [Zn(L)₂]SO₄ (cm⁻¹) | Assignment | Inference |

|---|---|---|---|---|

| IR Band | 1648 | 1600 | ν(C=O) | Shift indicates coordination via carbonyl oxygen. bioinfopublication.org |

| IR Band | 1575 | 1520 | ν(C=N) | Shift indicates coordination via azomethine nitrogen. bioinfopublication.org |

Rhenium(III) Complex: A dimeric oxo-rhenium(V) complex, (μ-O)[ReO(pbz)₂]₂, has been synthesized where the ligand, N′-(propan-2-ylidene)benzohydrazide (Hpbz), was formed in situ. researchgate.net The reaction involved treating benzohydrazide with trans-[ReO₂(py)₄]Cl in acetone (B3395972), where acetone served as both the solvent and the reactant to form the hydrazone ligand. researchgate.net This highlights an alternative synthetic strategy where the ligand is generated in the presence of the metal precursor. researchgate.net

Other Transition Metals: Hydrazone ligands readily form stable complexes with a variety of other transition metals, including Cu(II) and Ni(II). nih.govresearchgate.net Typically, these are prepared by refluxing the ligand with the corresponding metal acetate (B1210297) or chloride salt in an ethanolic solution. nih.govdovepress.com The resulting complexes often exhibit square planar or octahedral geometries, depending on the metal ion and reaction conditions. nih.govresearchgate.netacs.org

The synthesis of main group metal complexes with this compound has been explored. In a study aimed at preparing a Cadmium(II) complex, cadmium acetate was added to an ethanolic solution of the ligand. bioinfopublication.orgbioinfopublication.org However, unlike the reaction with Zn(II), no solid complex precipitated from the solution. bioinfopublication.org This outcome was suggested to be a consequence of the steric bulk of the isopropylidene group on the ligand and the large ionic size of the Cd(II) ion, which may sterically hinder the formation of a stable coordination compound. bioinfopublication.orgbioinfopublication.org

The coordination of this compound with different metal centers leads to significant structural diversity.

Mononuclear Complexes: For the Zn(II) complex, elemental analysis and spectroscopic data suggest a mononuclear structure with an ML₂ stoichiometry, [Zn(L)₂]SO₄. bioinfopublication.orgbioinfopublication.org In this proposed structure, two bidentate ligands chelate to a single zinc ion. bioinfopublication.org Such mononuclear complexes are common for hydrazone ligands with first-row transition metals. nih.gov

Dinuclear (Dimeric) Complexes: In contrast, the reaction with a rhenium precursor resulted in a dinuclear complex, (μ-O)[ReO(pbz)₂]₂. researchgate.net In this structure, two [ReO(pbz)₂] units are bridged by an oxygen atom. Each rhenium center is coordinated to two bidentate N′-(propan-2-ylidene)benzohydrazide ligands. researchgate.net This demonstrates the ligand's ability to participate in more complex, higher-order supramolecular assemblies.

This diversity, from simple mononuclear chelates to more intricate bridged dimeric structures, underscores the versatility of this compound in constructing a range of metallosupramolecular architectures. mdpi.comresearchgate.net

Assembly and Characterization of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. wikipedia.orgencyclopedia.pub Benzohydrazide and its derivatives are excellent candidates for such linkers due to their ability to act as bidentate chelating agents, coordinating to metal centers through the carbonyl oxygen and the terminal amine nitrogen. mdpi.combioinfopublication.org This coordination mode can facilitate the self-assembly of one-, two-, or three-dimensional networks. encyclopedia.pubbohrium.com

The ligand this compound is expected to function as a monotopic linker, capping a metal's coordination sphere or, under specific conditions, bridging metal centers if deprotonation of the hydrazide moiety occurs. The steric bulk of the ortho-isopropyl group can play a significant role in directing the assembly of the final structure, potentially preventing the formation of highly dense, interpenetrated frameworks and favoring more open or discrete polynuclear structures.

While no coordination polymers or MOFs using this compound as a linker have been specifically reported in the surveyed literature, related hydrazide ligands have been successfully employed. For instance, the coordination of N'-(propan-2-ylidene)benzohydrazide with Zn(II) resulted in a crystalline complex, demonstrating the capacity of such ligands to form ordered materials. bioinfopublication.orgbioinfopublication.org Similarly, the synthesis of a polymeric nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) showcases how hydrazides can bridge metal atoms to form 1D chains. mdpi.com The characterization of these materials typically involves techniques like thermogravimetric analysis (TGA) to assess thermal stability and powder X-ray diffraction (PXRD) to confirm the crystalline nature and phase purity of the bulk material. mdpi.combioinfopublication.org

Spectroscopic and Diffraction Techniques for Probing Metal-Ligand Interactions

Application of Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Ligand-Metal Coordination Fingerprints

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful, non-destructive techniques used to identify the coordination mode of a ligand upon complexation. mt.com For this compound, the key vibrational modes are associated with the C=O (Amide I), N-H, and C-N groups of the hydrazide moiety. researchgate.net

Upon coordination to a metal ion, significant shifts in the frequencies of these bands are expected, providing a "fingerprint" of the metal-ligand interaction. bioinfopublication.org

ν(C=O) Stretch: The stretching vibration of the carbonyl group, typically observed around 1640-1680 cm⁻¹ for free hydrazides, is expected to shift to a lower frequency (redshift) by 15-50 cm⁻¹. mdpi.comresearchgate.net This shift is indicative of the weakening of the C=O double bond due to the donation of electron density from the oxygen atom to the metal center.

ν(N-H) Stretch: The N-H stretching bands of the -NH₂ group, usually found in the 3200-3400 cm⁻¹ region, can shift or change in shape upon coordination through the terminal nitrogen.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹), corresponding to M-O and M-N stretching vibrations. mdpi.com

The table below summarizes the expected characteristic FT-IR bands for free this compound and its hypothetical metal complex.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Wavenumber (cm⁻¹) - Metal Complex | Interpretation of Shift |

| ν(N-H) | ~3300, ~3200 | Shifted and/or broadened | Involvement of NH₂ group in coordination/H-bonding |

| ν(C=O) (Amide I) | ~1660 | ~1625 | Coordination via carbonyl oxygen |

| δ(NH₂) (Amide II) | ~1610 | Shifted to higher frequency | Coordination via terminal nitrogen |

| ν(C-N) | ~1300 | Shifted | Change in C-N bond order upon chelation |

| ν(M-O) | - | ~500-550 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~400-450 | Formation of metal-nitrogen bond |

Data are generalized from literature on benzohydrazide and its derivatives. mdpi.combioinfopublication.orgresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Stability

UV-Visible spectroscopy is employed to study the electronic transitions within the ligand and the metal complex. bioinfopublication.org The spectrum of a free benzohydrazide ligand typically displays intense absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. bioinfopublication.orgresearchgate.net

Upon complexation, these bands may undergo a hypsochromic (blue) or bathochromic (red) shift, indicating the involvement of the ligand's electronic system in coordination. bioinfopublication.org For complexes with transition metals having partially filled d-orbitals, new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. These new bands are often responsible for the colored nature of many transition metal complexes.

For example, studies on the N'-(propan-2-ylidene)benzohydrazide ligand showed an absorption band at 32,573 cm⁻¹ (307 nm) assigned to π→π* and n→π* transitions. bioinfopublication.orgbioinfopublication.org Upon complexation with Zn(II), this band shifted to 30,769 cm⁻¹ (325 nm), confirming the participation of the ligand in coordination. bioinfopublication.orgbioinfopublication.org A similar behavior would be anticipated for this compound complexes.

| Compound | λ_max (cm⁻¹) | Assignment | Reference |

| N'-(propan-2-ylidene)benzohydrazide | 32,573 | π→π* / n→π | bioinfopublication.orgbioinfopublication.org |

| [Zn(N'-(propan-2-ylidene)benzohydrazide)₂]SO₄ | 30,769 | Shifted π→π / n→π* | bioinfopublication.orgbioinfopublication.org |

This table presents data for a related isomer, N'-(propan-2-ylidene)benzohydrazide, as an illustrative example.

Nuclear Magnetic Resonance (NMR) for Solution-Phase Structural Determination and Dynamics

NMR spectroscopy is a fundamental tool for elucidating the structure of diamagnetic complexes in solution. nih.gov For the free this compound ligand, a ¹H NMR spectrum would show distinct signals for the aromatic protons, the labile N-H protons of the hydrazide group, and the methine (CH) and methyl (CH₃) protons of the isopropyl group. bioinfopublication.org

Upon coordination to a diamagnetic metal ion like Zn(II) or Cd(II), changes in the chemical shifts (δ) of the protons near the binding site are expected. bioinfopublication.org

The signal for the -NH proton is likely to shift significantly or broaden due to changes in its chemical environment and potential involvement in hydrogen bonding.

Protons on the aromatic ring, especially those ortho and para to the hydrazide group, would experience shifts due to the electronic effects of coordination.

¹³C NMR would similarly show a downfield or upfield shift for the carbonyl carbon, providing direct evidence of coordination through the oxygen atom.

For paramagnetic complexes (e.g., with Cu(II), Ni(II), Co(II)), the NMR signals often become significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion, sometimes rendering the technique less useful for detailed structural assignment but providing information on the magnetic properties of the complex.

Single Crystal X-ray Diffraction for Precise Solid-State Geometry and Bonding

Single crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. mdpi.com

Although no crystal structure containing the this compound ligand has been deposited in the Cambridge Crystallographic Data Centre, analysis of related structures provides insight into its likely coordination behavior. For example, the crystal structure of a cadmium(II) coordination polymer with 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide revealed a six-coordinate Cd(II) center with a distorted octahedral geometry. researchgate.net In another example, a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide showed a distorted square planar geometry with the ligand coordinating in its enol form. mdpi.com

A successful crystallographic analysis of a this compound complex would unambiguously determine:

The coordination mode of the ligand (e.g., neutral bidentate, deprotonated bridging).

The precise M-O and M-N bond lengths.

The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).

Based on a comprehensive review of the available scientific literature, a detailed article focusing solely on the mechanistic investigations of the biological interactions of the specific chemical compound “this compound” cannot be generated at this time.

The search for specific experimental data, such as enzyme inhibition kinetics, molecular mechanism elucidation, and interactions with cellular components for this particular compound, did not yield sufficient information to fulfill the requirements of the requested outline.

The broader class of benzohydrazides is indeed a subject of extensive research, with numerous studies detailing their biological activities. This research includes investigations into their:

Antimicrobial Properties: Various benzohydrazide derivatives have been synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. jchr.orgbiointerfaceresearch.comderpharmachemica.comhygeiajournal.com Some studies have explored their potential mechanisms, including molecular docking with mycobacterial enzymes. derpharmachemica.com

Enzyme Inhibition:

Cholinesterases: Many benzohydrazide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with detailed kinetic data and structure-activity relationship studies being published. mdpi.comnih.govnih.gov

Urease: The potential of benzohydrazides as urease inhibitors is well-documented, with studies providing IC50 values and exploring their binding modes through in silico and kinetic analyses. nih.govnih.govsigmaaldrich.com

Other Enzymes: Research exists on various chemical scaffolds as inhibitors for Aldose Reductase nih.govsciencepublishinggroup.comopenmedicinalchemistryjournal.com and Paraoxonase 1 nih.govresearchgate.net, and on benzohydrazide derivatives as inhibitors of Receptor Tyrosine Kinases like EGFR. nih.gov

However, within the reviewed literature, "this compound" itself was not specifically identified as a compound for which detailed mechanistic studies corresponding to the requested outline have been published. The available data focuses on derivatives with different substitution patterns on the benzene (B151609) ring.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," it is not possible to provide the in-depth, data-driven article as requested. Generating content would require extrapolating from related but distinct molecules, which would violate the principle of scientific accuracy and the specific constraints of the request.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Computational Approaches for Predicting and Understanding Biological Activity

Computational methods are integral to modern drug discovery and development, providing powerful tools to predict and elucidate the interactions between small molecules and biological targets. For compounds like 2-(Propan-2-yl)benzohydrazide (B6168021) and its derivatives, in silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling offer critical insights into their potential therapeutic efficacy and mechanism of action at a molecular level. These approaches accelerate the identification of promising lead compounds and guide their optimization by predicting binding affinities, interaction stability, and biological activities, thereby reducing the time and cost associated with experimental screening. ijcrt.org

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. ukm.my This method is crucial for understanding the binding mode and affinity of potential drug candidates. While specific docking studies for this compound are not extensively detailed in the reviewed literature, numerous studies on related benzohydrazide (B10538) derivatives provide a strong framework for predicting its potential interactions.

Research on various benzohydrazide derivatives has demonstrated their potential to bind to a wide array of biological targets, including enzymes implicated in cancer, neurodegenerative diseases, and microbial infections. For instance, derivatives have been successfully docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov In one study, a novel benzohydrazide derivative (H20) was shown to bind effectively to the ATP binding site, forming a crucial hydrogen bond with the Gln767 residue, with a predicted interaction energy of -64.95 kcal/mol. nih.gov

Similarly, other studies have explored the binding of benzohydrazide-hydrazones to enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are significant targets in neurodegenerative disorders. researchgate.net The in silico results indicated that certain derivatives could act as dual inhibitors for these enzymes. researchgate.net In the context of infectious diseases, pyrrolyl benzohydrazide derivatives have been modeled against enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.govnih.gov These docking simulations revealed key hydrogen bonding interactions with residues such as Tyr158 and the cofactor NAD+, suggesting a mechanism for their antitubercular activity. nih.gov

These studies collectively indicate that the benzohydrazide scaffold is a versatile pharmacophore capable of forming stable interactions within the active sites of various enzymes. The binding is typically governed by a combination of hydrogen bonds, often involving the hydrazide moiety's -C=O and N-H groups, and hydrophobic interactions from the aromatic rings. The specific binding affinity and orientation are influenced by the nature and position of substituents on the benzoyl ring. For this compound, the isopropyl group at the ortho position would likely influence its conformational preference and steric interactions within a binding pocket.

| Derivative Class | Protein Target | Predicted Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Benzohydrazide-dihydropyrazoles | EGFR Kinase | -64.95 kcal/mol | Gln767 |

| 4-Hydroxybenzhydrazide-hydrazones | Monoamine Oxidase B (MAO-B) | Not Specified | Not Specified |

| 4-Hydroxybenzhydrazide-hydrazones | Acetylcholinesterase (AChE) | Not Specified | Not Specified |

| Pyrrolyl Benzohydrazides | Enoyl-ACP Reductase (InhA) | Not Specified | Tyr158, Thr196, NAD+ |

| Pyrazolo-Pyrimidinone Hydrazones | EGFR (Erlotinib binding domain) | -9.03 to -10.32 kcal/mol | MET-A-769 |

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov This computational method simulates the movements of atoms and molecules, allowing for the assessment of the conformational stability of a compound within a binding site and the persistence of key interactions. dovepress.com

For the benzohydrazide class of compounds, MD simulations have been employed to validate docking results and explore the stability of the predicted binding poses. frontiersin.org For example, MD simulations performed on a docked complex of an aryl benzoyl hydrazide derivative with the RNA-dependent RNA polymerase (RdRp) of the H5N1 influenza virus revealed the dynamic stability of the ligand at its proposed binding site. frontiersin.org Such simulations can track parameters like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of specific residues.

Studies on the conformational preferences of N'-benzylidenebenzohydrazide derivatives have shown that the rotation around the C(O)–N bond leads to different stable conformers (cis/trans). rsc.org The populations of these conformers can be influenced by intramolecular hydrogen bonds, which in turn affect how the molecule presents itself to a target protein. rsc.org MD simulations can model these dynamic conformational changes in a solvated, physiological environment, providing insights that are not available from static docking poses alone. These simulations can confirm whether crucial hydrogen bonds and hydrophobic interactions observed in docking are maintained over time, thus lending greater confidence to the predicted binding mode. nih.gov

While specific MD simulation studies on this compound are not prominent in the literature, the principles derived from studies of its analogues are directly applicable. An MD simulation would be invaluable for assessing how the ortho-isopropyl group affects the planarity and rotational freedom of the benzohydrazide core, and how this, in turn, influences the stability of its complex with a potential biological target.

| Simulation Insight | Parameter/Analysis Method | Information Gained for Benzohydrazide Derivatives |

|---|---|---|

| Complex Stability | Root-Mean-Square Deviation (RMSD) | Confirms the stability of the ligand's position in the binding site over time. |

| Residue Flexibility | Root-Mean-Square Fluctuation (RMSF) | Identifies key protein residues that are flexible or rigid upon ligand binding. |

| Interaction Persistence | Hydrogen Bond Analysis | Measures the percentage of simulation time that specific hydrogen bonds are maintained. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides a more accurate estimation of binding affinity by considering solvent effects. |

| Conformational Changes | Dihedral Angle Analysis | Tracks the rotation around key bonds (e.g., C(O)-N) to observe conformational preferences. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and provide mechanistic insights into their mode of action. jppres.com

The benzohydrazide scaffold has been the subject of numerous QSAR studies for a wide range of biological activities. Researchers have successfully developed 2D and 3D-QSAR models to predict the antimicrobial, anticancer, and anti-diabetic potential of substituted benzohydrazides. ijcrt.orgderpharmachemica.comresearchgate.net These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to ensure their predictive power.

For example, a 3D-QSAR study on p-hydroxy benzohydrazide derivatives as antimicrobial agents identified the importance of steric, electrostatic, and hydrophobic fields in determining their activity. derpharmachemica.com The resulting models showed good statistical quality, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong relationship between the calculated descriptors and the observed antimicrobial activity. derpharmachemica.com Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line produced a robust model (R² = 0.849, Q² = 0.61) that could be used to design new derivatives with enhanced potency. jppres.com

The common molecular descriptors that are often found to be significant in QSAR models for benzohydrazide derivatives include:

Topological descriptors: Related to the connectivity and shape of the molecule.

Electronic descriptors: Such as electrostatic fields and partial charges, which are crucial for hydrogen bonding and polar interactions.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, which is important for membrane permeability and interaction with hydrophobic pockets in proteins.

Steric descriptors: Related to the volume and bulk of substituents, which can either enhance or hinder binding.

| Predicted Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptor Types |

|---|---|---|---|

| Antimicrobial | 3D-QSAR | r², q², pred_r² | Steric, Electrostatic, Hydrophobic |

| Anticancer (Lung) | 2D-QSAR | r = 0.921, R² = 0.849, Q² = 0.61 | Log S, Molar Refractivity (MR) |

| Anti-diabetic | 2D & 3D QSAR (PCR, k-NN MFA) | Not Specified | Not Specified |

| Antiviral (Influenza A) | 2D & 3D QSAR | Statistically reliable models reported | Topological, Electronic |

Advanced Spectroscopic and Computational Chemistry Studies on 2 Propan 2 Yl Benzohydrazide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and predicting the reactivity of molecules like 2-(propan-2-yl)benzohydrazide (B6168021) and its derivatives. These computational methods provide detailed insights into molecular properties that are often difficult to obtain through experimental means alone. By solving the Schrödinger equation, or an approximation of it, for a given molecule, researchers can determine its optimized geometry, electronic charge distribution, and molecular orbital energies. This information is crucial for explaining the stability, chemical behavior, and potential interaction sites of the compound.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying systems like benzohydrazides. nih.gov DFT methods are particularly popular due to their favorable balance between computational cost and accuracy. They calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. journalcsij.com These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. These methods provide a rigorous approach to understanding molecular systems. For benzohydrazide (B10538) derivatives, both DFT and ab initio calculations are employed to elucidate intramolecular charge transfer, rehybridization, and the delocalization of electron density within the molecule, offering a deeper understanding of its intrinsic stability. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net

A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large energy gap implies a more stable and less reactive molecule. researchgate.net For benzohydrazide derivatives, the analysis of HOMO and LUMO energies and their distribution across the molecular structure helps in identifying the regions most susceptible to electrophilic and nucleophilic attack, thereby predicting the molecule's reactive behavior. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzohydrazide Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Analysis of Global and Local Reactivity Descriptors

Building upon HOMO-LUMO energies, a range of global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors, derived within the framework of conceptual DFT, provide a comprehensive picture of the molecule's reactivity as a whole (global) and at specific atomic sites (local). chemrxiv.org

Global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These are calculated from the energies of the frontier molecular orbitals. researchgate.net For instance, hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. journalcsij.com This detailed analysis is crucial for predicting how benzohydrazide derivatives will interact with other reagents. chemrxiv.org

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; higher hardness implies lower reactivity. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; higher softness implies higher reactivity. |

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

The solid-state structure of this compound and its derivatives is governed by a complex interplay of intermolecular interactions. mdpi.com These non-covalent forces, including hydrogen bonds and pi-stacking, dictate how molecules arrange themselves in a crystal lattice, which in turn influences the material's physical properties. rsc.org Techniques like single-crystal X-ray diffraction provide precise data on atomic positions, allowing for a detailed analysis of these interactions. nih.gov

Hydrogen bonds are among the most significant intermolecular forces stabilizing the crystal structures of benzohydrazide derivatives. researchgate.net The hydrazide moiety contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), facilitating the formation of robust hydrogen-bonding networks. nih.gov

Table 3: Typical Hydrogen Bond Parameters in Benzohydrazide Crystal Structures

| Bond Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Strong | N-H···O | 2.8 - 3.2 | 1.8 - 2.2 | 150 - 180 |

| Weak | C-H···O | 3.0 - 3.5 | 2.2 - 2.7 | 130 - 170 |

(Note: D = Donor atom, A = Acceptor atom. Ranges are illustrative for this class of compounds.)

In addition to hydrogen bonding, π-stacking interactions between the aromatic benzene (B151609) rings are crucial for the supramolecular assembly of this compound. rsc.org These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. mdpi.com

Emerging Applications and Material Science Prospects of 2 Propan 2 Yl Benzohydrazide Derivatives

Role in Catalysis and Organocatalysis

Currently, there is a lack of specific studies in the scientific literature detailing the role of 2-(Propan-2-yl)benzohydrazide (B6168021) or its derivatives in the fields of catalysis and organocatalysis.

While the hydrazide functional group is a known coordination site for metal ions, which is a fundamental aspect of many catalytic systems, the catalytic potential of this specific isopropyl-substituted benzohydrazide (B10538) remains unexplored. In the broader context of organic synthesis, hydrazide derivatives can sometimes serve as precursors to catalytically active species or participate in catalyzed reactions. For instance, some hydrazone derivatives, which can be synthesized from hydrazides, have been used in catalytic reactions. nih.gov Additionally, certain N-acylhydrazines can be synthesized using catalytic methods. nih.gov However, without direct experimental evidence, any potential catalytic activity of this compound is purely speculative. Further research is required to determine if the electronic and steric properties imparted by the ortho-isopropyl group could lead to novel catalytic applications.

Development as Precursors for Functional Materials

The development of this compound as a direct precursor for functional materials is not documented in the current scientific literature.

In a broader sense, the benzohydrazide scaffold is a versatile building block in the synthesis of more complex molecules and materials. klinger-lab.de The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are a class of compounds with a wide range of biological activities and material properties. researchgate.netmdpi.com These derivatives have been investigated for applications ranging from medicinal chemistry to material science. researchgate.netmdpi.com

Furthermore, the ability of hydrazides to act as ligands for metal ions makes them potential precursors for coordination polymers and metal-organic frameworks (MOFs). bham.ac.uk These materials have tunable structures and properties with potential applications in gas storage, separation, and catalysis. Polymeric scaffolds based on polyhydrazides have also been explored for biomedical applications, where they can be functionalized post-polymerization. researchgate.net However, there are no specific examples in the literature of this compound being utilized for the synthesis of such functional polymers or materials.

Investigation as Corrosion Inhibitors in Chemical Systems

There are no specific studies in the reviewed scientific literature that investigate the efficacy of this compound or its derivatives as corrosion inhibitors.

However, the broader class of benzohydrazide derivatives has been extensively studied for its corrosion inhibition properties, particularly for mild steel in acidic environments. scispace.comresearchgate.net The effectiveness of these organic inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. scispace.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal. scispace.com

The inhibition efficiency of benzohydrazide derivatives is influenced by their concentration, the temperature, and the specific substituents on the aromatic ring. researchgate.netresearchgate.net For example, studies on various substituted benzohydrazides have shown that their derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The mode of adsorption, whether physical, chemical, or a combination of both, is often elucidated through adsorption isotherm models like Langmuir and Temkin. scispace.comresearchgate.net The table below summarizes findings for some benzohydrazide derivatives, though it must be reiterated that data for the 2-(Propan-2-yl) variant is not available.

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| N-benzylidenebenzohydrazide (BBH) | Mild Steel | 1 M HCl | 97 | Langmuir |

| N'-(3-phenylallylidene) benzohydrazide (PABH) | Mild Steel | 1 M HCl | 97.43 | Langmuir |

| Various benzohydrazide derivatives (I-III) | Carbon Steel | 2 M HCl | Not specified | Temkin |

The potential of this compound as a corrosion inhibitor remains an open area for research. The presence of the electron-donating isopropyl group at the ortho position could potentially influence its adsorption characteristics and, consequently, its inhibition efficiency.

Future Directions and Interdisciplinary Research Opportunities

Rational Design of Next-Generation Benzohydrazide (B10538) Scaffolds

The benzohydrazide framework is a versatile starting point for the rational design of new chemical entities with enhanced biological activities. derpharmachemica.comresearchgate.net By strategically modifying the 2-(Propan-2-yl)benzohydrazide (B6168021) structure, it is possible to fine-tune its physicochemical and pharmacological properties. Future design strategies will likely focus on several key areas:

Bioisosteric Replacement: Systematic replacement of the isopropyl group or modifications to the phenyl ring can lead to derivatives with improved target affinity, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: Computational techniques can be employed to identify novel core structures that mimic the essential pharmacophoric features of this compound while offering improved properties.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies, guided by computational modeling, will be crucial in identifying the key structural motifs responsible for biological activity. mdpi.com This knowledge will enable the design of more potent and selective compounds. nih.gov

The integration of diverse chemical moieties, such as dihydropyrazoles, has already shown promise in creating benzohydrazide derivatives with significant antiproliferative activities. nih.gov Future work will likely expand on this concept, exploring a wider range of heterocyclic and aromatic substitutions to generate a library of novel compounds for biological screening. researchgate.net

Exploration of Novel Coordination Geometries and Metal-Ligand Reactivity

The hydrazone and benzohydrazide moieties are excellent ligands for coordinating with a variety of metal ions, forming stable complexes with diverse geometries and electronic properties. doi.orgiosrjournals.orgbiomedgrid.com The coordination chemistry of this compound and its derivatives is a rich field for future exploration, with potential applications in catalysis, materials science, and medicinal chemistry. doi.org

Key research directions include:

Synthesis of Novel Metal Complexes: Systematic investigation of the coordination of this compound with a wide range of transition metals and lanthanides can lead to the discovery of complexes with unique structural and electronic properties.

Characterization of Coordination Modes: Detailed structural characterization using techniques such as X-ray crystallography and advanced spectroscopic methods will be essential to understand the diverse coordination geometries that can be adopted by these ligands. nih.govacs.orgresearchgate.netmdpi.com

Investigation of Metal-Ligand Reactivity: Studying the reactivity of the coordinated ligands can open up new avenues for catalytic applications and the synthesis of complex organic molecules.

The formation of metal complexes can significantly enhance the biological activity of the parent hydrazone ligand. biomedgrid.combiomedgrid.com Therefore, the synthesis and biological evaluation of metal complexes of this compound derivatives represent a promising strategy for the development of new therapeutic agents.

Advanced In Vitro Systems for Comprehensive Mechanistic Biological Profiling

To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to move beyond simple cell viability assays and employ advanced in vitro systems for comprehensive mechanistic profiling. nih.gov These models can provide deeper insights into the molecular mechanisms of action and predict in vivo responses more accurately.

Future research should incorporate:

Organ-on-a-Chip Models: These microfluidic devices mimic the physiological environment of human organs, allowing for more realistic assessments of drug efficacy and toxicity. nih.govnih.govglobalbiodefense.comspinnakerls.comthetransmitter.org

3D Cell Culture Systems: Spheroids and organoids provide a more physiologically relevant context for studying drug responses compared to traditional 2D cell cultures. drugtargetreview.comresearchgate.net

High-Content Screening: This automated imaging-based technology enables the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's biological activity.

The use of these advanced in vitro models will be instrumental in elucidating the specific cellular pathways modulated by this compound derivatives and in identifying potential off-target effects early in the drug discovery process. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new chemical entities. acellera.comresearchgate.netarxiv.orgarxiv.orgoptibrium.com

Generative Models: AI can be used to design novel molecular structures with desired properties, expanding the chemical space for exploration. pharmaceutical-journal.com

De Novo Drug Design: AI algorithms can design novel molecules from scratch that are optimized for a specific biological target. nfdi4chem.de

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Propan-2-yl)benzohydrazide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of this compound with aldehydes or ketones under reflux conditions. For example, aryl aldehydes (3 mmol) are reacted with the hydrazide in absolute ethanol for 7 hours, followed by precipitation and recrystallization . Solvent choice (e.g., ethanol for polarity control), stoichiometric ratios, and reaction time are critical for yield optimization. Ultrasound-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., 2-hydroxy derivatives synthesized in 30 minutes with 85% yield) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3200 cm⁻¹) stretches to confirm hydrazide formation .

- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and hydrazone protons (NH, δ 8.5–10.0 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm .

- ESI-MS : Validates molecular mass and purity via parent ion peaks .

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Ground-state geometry optimization using hybrid functionals (e.g., B3LYP/321g basis set in Gaussian-09) provides insights into molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO gaps). These predict reactive sites and charge distribution, aiding in understanding tautomerism and ligand-metal interactions .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Hydrogen atoms are positioned geometrically (N–H = 0.86 Å, O–H = 0.82 Å) or via Fourier maps. Deposition in the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility (e.g., CCDC 2108057 for compound 10) . For hydrazone tautomerism, high-resolution data (≤ 0.8 Å) and disorder modeling are essential .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound derivatives in crystal lattices?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) for dimeric interactions. Tools like Mercury (CCDC) visualize packing diagrams, while Hirshfeld surfaces quantify intermolecular contacts (e.g., O–H⋯N vs. C–H⋯π interactions) . These patterns dictate solubility and stability .

Q. What methodological considerations are critical when evaluating the bioactivity of this compound derivatives against cancer cell lines?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., LNCaP for prostate cancer) with MTT/WST-1 viability tests. Dose-response curves (e.g., IC₅₀ for compound 6g: 12 µM) validate cytotoxicity .

- Molecular docking : AutoDock/Vina predicts binding modes to targets (e.g., androgen receptor PDB:3V49). MD simulations (100 ns) assess complex stability via RMSD/RMSF plots .

Q. How can metal complexation enhance the functional properties of this compound derivatives?

- Methodological Answer : Coordination with Cu²⁺/Ni²⁺ involves refluxing hydrazides with metal salts (e.g., CuCl₂·2H₂O in methanol). Spectroscopic shifts in FTIR (C=O → 1600 cm⁻¹) and UV-Vis (d-d transitions at 600–800 nm) confirm complexation. These complexes show improved antimicrobial (MIC: 8 µg/mL) and catalytic activity (e.g., Suzuki coupling) .

Q. What advanced electrochemical methods are used to study this compound derivatives as corrosion inhibitors?

- Methodological Answer :

- Gravimetric analysis : Measures weight loss of mild steel in 0.5 M H₂SO₄ with/without inhibitors (e.g., 92% efficiency at 500 ppm) .

- Electrochemical impedance spectroscopy (EIS) : Nyquist plots quantify charge-transfer resistance (Rₐ).

- Atomic force microscopy (AFM) : Surface roughness (Ra < 50 nm) confirms inhibitor adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。